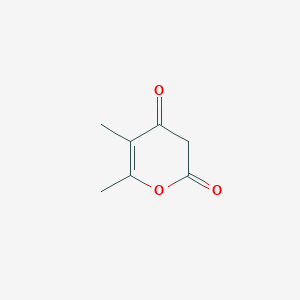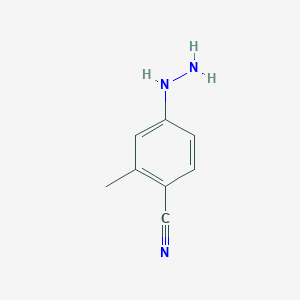![molecular formula C20H18N2O5 B13645362 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mildly basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the protection of amino acids with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, reduced oxazole compounds, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation and is removed under mildly basic conditions, typically using piperidine in DMF. This allows for the sequential addition of amino acids to form peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Gly-OH: Glycine derivative with an Fmoc protecting group.
Fmoc-Ala-OH: Alanine derivative with an Fmoc protecting group.
Fmoc-Lys(Boc)-OH: Lysine derivative with both Fmoc and Boc protecting groups.
Uniqueness
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of the oxazole ring, which imparts additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and proteins.
Propriétés
Formule moléculaire |
C20H18N2O5 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C20H18N2O5/c23-19(24)18-9-12(27-22-18)10-21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,25)(H,23,24) |
Clé InChI |
SMHNHEDDRWECDA-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13645290.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
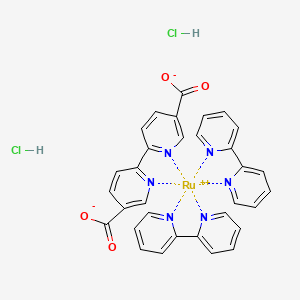
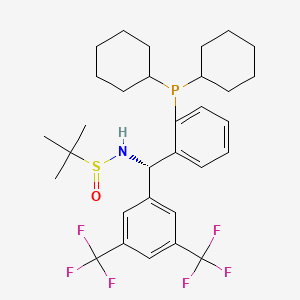
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
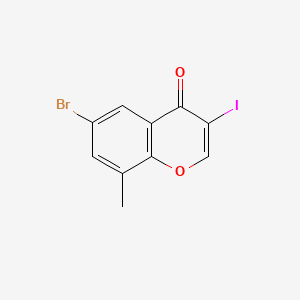
![2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B13645334.png)
![3-(Iodomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B13645339.png)
